4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a molecular formula of C14H13BClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the boronic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in protease and kinase inhibition studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)benzeneboronic acid
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
- 4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid
Uniqueness
This compound stands out due to its unique combination of a boronic acid group and a carbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13BClNO3 |
---|---|
Molecular Weight |
289.52 g/mol |
IUPAC Name |
[4-chloro-3-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15(19)20)5-6-13(12)16/h2-8,19-20H,1H3,(H,17,18) |
InChI Key |
VJELBFGEHAWNRK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.